2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol
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Overview
Description
2-[(1R,2S,5R)-6,6-dimethylbicyclo[311]heptan-2-yl]ethan-1-ol is an organic compound with the molecular formula C11H20O It is a bicyclic alcohol, characterized by its unique structure which includes a bicyclo[311]heptane ring system with two methyl groups at the 6-position and an ethan-1-ol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane ring system, which can be derived from readily available starting materials such as cyclohexene.
Formation of the Bicyclic Ring: The cyclohexene undergoes a series of reactions, including Diels-Alder cycloaddition, to form the bicyclo[3.1.1]heptane ring system.
Introduction of Methyl Groups: The 6,6-dimethyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Attachment of the Ethan-1-ol Group: The ethan-1-ol group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethan-1-ol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure efficient and consistent production.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The ethan-1-ol group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-one: The ketone analog of the compound.
2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethanoic acid: The carboxylic acid analog of the compound.
2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethane: The alkane analog of the compound.
Uniqueness
2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol is unique due to its specific bicyclic structure and the presence of an alcohol group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9+,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRVMCSPZAMFKV-IVZWLZJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]([C@H]1C2)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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